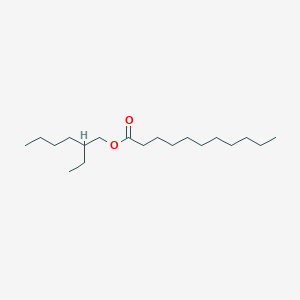
2-ethylhexyl Undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethylhexyl undecanoate is an organic compound with the molecular formula C19H38O2. It is an ester formed from the reaction of 2-ethylhexanol and undecanoic acid. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-ethylhexyl undecanoate is synthesized through an esterification reaction between 2-ethylhexanol and undecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, and the water produced is continuously removed using a distillation setup. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-ethylhexyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethylhexanol and undecanoic acid.
Oxidation: The ester can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and alcohols.
Reduction: Although less common, reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-ethylhexanol and undecanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-ethylhexyl undecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations due to its emollient properties.
Industry: Commonly found in personal care products such as lotions, creams, and sunscreens due to its ability to improve skin feel and texture.
Mecanismo De Acción
The primary mechanism of action of 2-ethylhexyl undecanoate in personal care products is its emollient effect. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid layers of the skin, enhancing its barrier function and providing a smooth, soft feel.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethylhexyl palmitate
- 2-ethylhexyl stearate
- 2-ethylhexyl laurate
Comparison
2-ethylhexyl undecanoate is unique due to its specific chain length and branching, which provide a balance between spreadability and absorption. Compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate, it offers a lighter feel and faster absorption, making it particularly suitable for formulations where a non-greasy finish is desired.
Propiedades
Fórmula molecular |
C19H38O2 |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-ethylhexyl undecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-7-9-10-11-12-13-14-16-19(20)21-17-18(6-3)15-8-5-2/h18H,4-17H2,1-3H3 |
Clave InChI |
BPFKJEWHKGGRCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


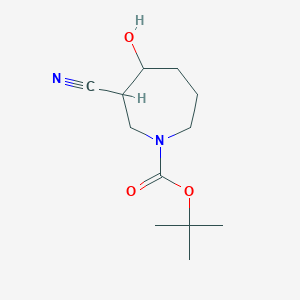

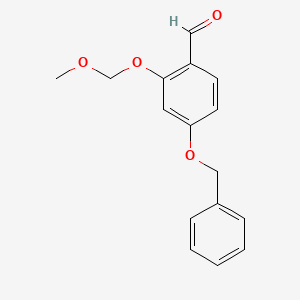
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
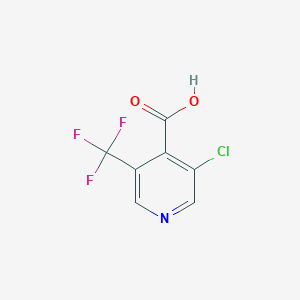
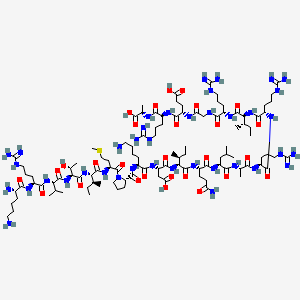
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)


![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
